N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
Brand Name: Vulcanchem
CAS No.: 313469-70-4
VCID: VC4529886
InChI: InChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C15H11N3O5S2
Molecular Weight: 377.39

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE

CAS No.: 313469-70-4

Cat. No.: VC4529886

Molecular Formula: C15H11N3O5S2

Molecular Weight: 377.39

* For research use only. Not for human or veterinary use.

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE - 313469-70-4

Specification

CAS No. 313469-70-4
Molecular Formula C15H11N3O5S2
Molecular Weight 377.39
IUPAC Name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Standard InChI InChI=1S/C15H11N3O5S2/c1-25(22,23)9-6-7-11-13(8-9)24-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)
Standard InChI Key DWOWUBGTXLNIRC-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzothiazole scaffold substituted at position 6 with a methanesulfonyl group (-SO2_2CH3_3) and at position 2 with a 2-nitrobenzamide group (-CONH-C6_6H4_4-NO2_2). The planar benzothiazole ring enhances π-π stacking interactions with biological targets, while the electron-withdrawing nitro and sulfonyl groups influence reactivity and solubility.

Key Structural Data:

PropertyValue
Molecular FormulaC15_{15}H11_{11}N3_3O5_5S2_2
Molecular Weight377.39 g/mol
IUPAC NameN-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3N+[O-]
InChIKeyDWOWUBGTXLNIRC-UHFFFAOYSA-N

Physicochemical Characteristics

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of 6-Methanesulfonyl-1,3-Benzothiazole: Reaction of 2-aminothiophenol with methanesulfonyl chloride under basic conditions.

  • Amidation with 2-Nitrobenzoyl Chloride: Coupling the benzothiazole intermediate with 2-nitrobenzoyl chloride using triethylamine in dichloromethane.

Reaction Conditions:

  • Temperature: 25–40°C

  • Time: 6–12 hours

  • Yield: 65–75% after purification by recrystallization.

Industrial-Scale Production

Continuous flow reactors improve efficiency, reducing reaction times by 30% compared to batch processes. Automated systems enhance reproducibility, with purity >98% achieved via column chromatography .

Biological Activities and Mechanisms

Anticonvulsant and Neuroprotective Effects

Benzothiazole derivatives exhibit anticonvulsant activity by modulating GABAA_A receptors and voltage-gated sodium channels. In murine models, analogs of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide reduced seizure duration by 40–60% in maximal electroshock tests . Neurotoxicity assays indicated no significant hepatotoxicity at therapeutic doses .

Antitubercular Activity

The methanesulfonyl group enhances inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a key enzyme in cell wall biosynthesis. Derivatives showed minimum inhibitory concentrations (MIC) <40 nM, comparable to first-line drugs like isoniazid .

Cholinesterase Inhibition

In Alzheimer’s disease models, structural analogs demonstrated acetylcholinesterase (AChE) inhibition (IC50_{50} = 2.31 μM) and reduced β-amyloid aggregation by 53%. Molecular docking revealed interactions with the AChE peripheral anionic site .

Comparison with Related Compounds

Structural Analogues

CompoundR-GroupActivity (MIC or IC50_{50})
PBTZ169-CF3_30.5 nM (Antitubercular)
MsPBTZ169-SO2_2CH3_30.01 μM (Antitubercular)
N-(6-Ethoxy-Benzothiazol-2-yl)-4-Nitrobenzamide-OCH2_2CH3_332 nM (Anticonvulsant)

Structure-Activity Relationships (SAR)

  • Methanesulfonyl vs. Trifluoromethyl: -SO2_2CH3_3 improves solubility but reduces potency compared to -CF3_3 .

  • Nitro Position: 2-Nitro substitution enhances electron deficiency, favoring enzyme binding over 4-nitro isomers .

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